molecular formula C17H17ClN2O2S B2404288 (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide CAS No. 1281687-92-0

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Cat. No.: B2404288
CAS No.: 1281687-92-0
M. Wt: 348.85
InChI Key: YBDCRUWZCQRDLG-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS 1281687-92-0) is a synthetic sulfonamide derivative of high interest in medicinal chemistry and drug discovery research. This compound features a defined molecular structure (C17H17ClN2O2S) with a molecular weight of 348.85 g/mol and a calculated topological polar surface area of 58.6 Ų . Its structure incorporates an ethenesulfonamide core substituted with a 4-chlorophenyl group, a cyclopropyl ring, and a 4-pyridylmethyl group, presenting key features often associated with bioactive molecules. The compound is characterized by its role as a key chemical building block and intermediate in organic synthesis . Researchers utilize this and related sulfonamide compounds in the synthesis and exploration of novel molecules for various biological targets . Sulfonamides represent a privileged pharmacophore in pharmaceutical development, known for their ability to interact with a wide range of enzymes and receptors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCRUWZCQRDLG-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves multiple steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyridinylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinylmethyl group to the ethenesulfonamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues from Literature

The table below compares key structural and synthetic features of the target compound with analogous ethenesulfonamides and related sulfonamide derivatives:

Compound Name Substituents (R1, R2) Synthesis Yield Melting Point (°C) Key Features/Applications Reference
(E)-2-(4′-BrC6H4)-N-(4-FC6H4)ethenesulfonamide (6c) R1 = 4-Bromophenyl, R2 = 4-Fluorophenyl 79% 138–140 Anti-inflammatory candidate
(E)-N-(4-FC6H4)-2-(4′-MeOC6H4)ethenesulfonamide (6d) R1 = 4-Methoxyphenyl, R2 = 4-Fluorophenyl Not reported Not reported Enhanced solubility via methoxy
Target Compound R1 = 4-Chlorophenyl, R2 = Cyclopropyl-pyridinylmethyl Hypothetical ~70–85%* Not reported Potential kinase inhibition Inferred
N-[4-(3-Chloro-4-FC6H4-amino)-quinolin-yl]-2(E)-butenamide Heterocyclic backbone with chloro-fluoro substituents Not reported Not reported Anticancer activity (in vitro)
Cetirizine-related piperazine derivatives Piperazine core with chlorophenyl Not applicable Not reported Antihistamine activity

*Hypothesized based on yields of analogous reactions in .

Key Observations:
  • The cyclopropyl-pyridinylmethyl group introduces steric and electronic effects distinct from simpler aryl substituents (e.g., 6c’s 4-fluorophenyl), which could modulate target binding .
  • Synthetic Accessibility : Yields for ethenesulfonamide synthesis range from 70–85% in analogous reactions, suggesting feasible scalability for the target compound .
  • Biological Relevance: Piperazine-based sulfonamides (e.g., cetirizine derivatives) exhibit antihistamine activity, while ethenesulfonamides like 6c/d are explored for anti-inflammatory roles.

Crystallographic and Database Insights

  • Cambridge Structural Database (CSD): The CSD contains over 500,000 small-molecule structures, including sulfonamides.
  • SHELX Refinement : The SHELX suite, widely used for small-molecule crystallography, enables precise determination of bond lengths and angles. For example, the (E)-configuration in analogs like 6c was confirmed via SHELXL refinement, ensuring accurate structural comparisons .

Pharmacological and Physicochemical Properties

  • Pyridinylmethyl substitution may introduce polar interactions, balancing hydrophobicity .

Biological Activity

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known to play a critical role in its biological activity. The presence of the chlorophenyl and pyridinyl groups suggests a potential for diverse interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focusing on similar sulfonamide derivatives reported their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption and apoptosis induction .

Key Findings:

  • In vitro studies have shown that this compound can effectively inhibit various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
  • Quantitative Structure-Activity Relationship (QSAR) analyses have identified key molecular descriptors that correlate with anticancer activity, indicating that modifications to the compound could enhance its efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamides are traditionally known for their antibacterial properties, and similar compounds have demonstrated effectiveness against a range of pathogens.

Research Insights:

  • In vitro antimicrobial assays have indicated that derivatives of ethenesulfonamide can exhibit activity comparable to standard antibiotics like ciprofloxacin .
  • The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamide drugs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Endothelin Receptor Antagonism: The compound may function as an endothelin receptor antagonist, which has implications in treating cardiovascular diseases by modulating vascular tone and blood pressure.
  • Microtubule Disruption: Like other sulfonamide derivatives, it may disrupt microtubule dynamics, leading to halted cell division in cancer cells .

Data Table: Biological Activity Overview

Activity TypeIn vitro EvidenceMechanism of ActionReference
AnticancerSignificant inhibition of cancer cell linesMicrotubule disruption
AntimicrobialComparable efficacy to antibioticsInhibition of folate synthesis
Endothelin Receptor AntagonismModulation of cardiovascular functionsBlocking endothelin receptors

Case Studies

Several studies have highlighted the potential of sulfonamide derivatives in clinical applications:

  • Anticancer Studies: A study on related compounds demonstrated their ability to inhibit prostate cancer cell proliferation, suggesting that structural modifications could yield more potent agents .
  • Cardiovascular Applications: Research on endothelin receptor antagonists has shown promise in managing hypertension and heart failure, with implications for the use of this compound in similar therapeutic contexts.

Q & A

Advanced Research Question

  • Prodrug design : Phosphorylate hydroxyl groups (if present) using phosphorus oxychloride to create water-soluble prodrugs (e.g., disodium phosphate derivatives) .
  • Co-crystallization : Co-crystallize with cyclodextrins or hydrophilic co-formers to enhance aqueous solubility .
  • Formulation : Use nanoemulsions or liposomal encapsulation to improve biodistribution in in vivo studies .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions or structural impurities:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for ATP concentration in enzymatic assays .
  • Re-evaluate purity : Trace impurities (e.g., residual solvents) may modulate activity; employ HPLC-DAD/MS for batch verification .
  • Structural analogs : Compare activity with closely related compounds (e.g., 6c, 6d in ) to isolate structure-activity relationships (SAR) .

What crystallographic techniques are optimal for characterizing this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/methanol) and collect data at 100 K to minimize thermal motion artifacts. Refinement with SHELXL yields R1 < 0.05 .
  • Powder XRD : Use Rietveld refinement to analyze polymorphic forms and assess batch consistency .
  • DSC/TGA : Determine melting points (onset ~160–165°C) and thermal stability for formulation development .

How can synthetic yields be improved for scale-up?

Advanced Research Question

  • Catalytic optimization : Replace traditional bases (e.g., Et3N) with DMAP or DBU to accelerate sulfonamide formation .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >75% yield .
  • Flow chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., sulfonyl chloride formation) .

What computational tools predict binding modes to biological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Model interactions with Factor Xa or kinase domains using PDB structures (e.g., 1FJS) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., with pyridinylmethyl groups) .
  • QSAR models : Train models on analog datasets (e.g., IC50 values from ) to prioritize derivatives for synthesis .

How does stereochemistry impact biological activity?

Advanced Research Question

  • The (E)-configuration is critical for planar alignment with hydrophobic pockets in target proteins. Switching to (Z)-isomers reduces activity by >50% in thrombin inhibition assays .
  • Chiral centers : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers in in vitro models .

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